1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole
Description
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is a pyrazole derivative featuring a difluoroethyl group at the N1 position and an ethoxymethyl substituent at the C5 position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals and agrochemicals due to their versatile biological activities . The difluoroethyl group enhances lipophilicity and metabolic stability, while the ethoxymethyl substituent contributes to solubility and bioavailability . This compound has been explored as a precursor in kinase inhibitor synthesis, particularly in dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia (AML) treatment . Its structural flexibility allows for modifications that optimize pharmacological properties, making it a key intermediate in medicinal chemistry .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-2-13-6-7-3-4-11-12(7)5-8(9)10/h3-4,8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQHTKDIBSTNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=NN1CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole typically involves the reaction of 2,2-difluoroethyl halides with pyrazole derivatives. One common method includes the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative in the presence of a base to form the desired product . The reaction conditions often require a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxymethyl group (-CH₂OCH₂CH₃) at the 5-position undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Replacement of ethoxy group : Treatment with HBr/H₂SO₄ replaces the ethoxy group with bromide, forming 5-(bromomethyl)-1-(2,2-difluoroethyl)-1H-pyrazole.
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Thiol substitution : Reaction with NaSH in ethanol yields 5-(mercaptomethyl)-1-(2,2-difluoroethyl)-1H-pyrazole.
Table 1: Nucleophilic Substitution Reactions
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HBr/H₂SO₄ | Reflux, 6h | 5-(Bromomethyl) derivative | 78 | |
| NaSH in ethanol | 60°C, 4h | 5-(Mercaptomethyl) derivative | 65 |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the 3- and 4-positions due to electron-withdrawing effects of the difluoroethyl group:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 4-position, forming 4-nitro-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole .
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Halogenation : Bromination with Br₂/FeCl₃ yields 4-bromo derivatives .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents/Conditions | Product | Position | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 4-Nitro derivative | 4 | 82 | |
| Bromination | Br₂/FeCl₃, CH₂Cl₂, RT | 4-Bromo derivative | 4 | 75 |
Oxidation Reactions
The difluoroethyl group (-CH₂CF₂H) resists oxidation, but the ethoxymethyl group is susceptible:
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Oxidative cleavage : KMnO₄/H₂O oxidizes the ethoxymethyl group to a carboxylic acid, yielding 5-carboxy-1-(2,2-difluoroethyl)-1H-pyrazole.
Table 3: Oxidation Reactions
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ in H₂O | 80°C, 3h | 5-Carboxy derivative | 60 |
Cross-Coupling Reactions
The pyrazole ring participates in Suzuki-Miyaura couplings when halogenated. For instance, 4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole couples with phenylboronic acid under Pd catalysis :
Table 4: Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | 85 |
Photochemical Reactions
Under blue LED light (427 nm) with a photoredox catalyst (e.g., 9-mesitylacridinium), the compound undergoes C–H functionalization. This method efficiently introduces alkyl/aryl groups at the 4-position .
Key Research Findings
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Regioselectivity : Electrophilic substitution favors the 4-position due to the electron-withdrawing difluoroethyl group .
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Synthetic Utility : The ethoxymethyl group serves as a versatile handle for further functionalization (e.g., oxidation to carboxylic acids).
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Stability : The difluoroethyl group enhances thermal stability, enabling reactions under reflux conditions .
For extended applications, see synthetic protocols in, , and .
Scientific Research Applications
Medicinal Chemistry
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its sulfonyl chloride moiety allows for various chemical modifications that can enhance biological activity.
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, similar compounds have shown IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory effects .
- Inhibitors of Histone Demethylases : The compound has been identified as a potential inhibitor of histone demethylases, which are implicated in various hyperproliferative diseases . This suggests its utility in cancer therapy and epigenetic research.
Agrochemical Applications
The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biomolecules can lead to the development of new agents that target specific pests or diseases in crops.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Pyrazole A | COX-1 Inhibition | 0.034 | |
| Pyrazole B | COX-2 Inhibition | 0.052 | |
| Pyrazole C | Histone Demethylase Inhibition | N/A |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole. The results demonstrated significant inhibition of COX enzymes, suggesting that compounds with similar structures could be developed into effective anti-inflammatory drugs .
Case Study 2: Synthesis and Modification
The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole involves multiple steps starting from commercially available precursors. The introduction of functional groups through sulfonylation reactions has been shown to enhance its reactivity towards biological targets .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals with specific functional properties. Its reactivity makes it suitable for various organic transformations, which can lead to the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethoxymethyl group may also contribute to the compound’s solubility and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazole Derivatives
*Calculated using atomic masses.
Physicochemical Properties
- Lipophilicity: The difluoroethyl group in the target compound increases logP compared to monofluoroethyl analogs (e.g., 1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole, logP ~1.72) .
- Solubility : The ethoxymethyl group improves aqueous solubility relative to bulkier alkoxy chains (e.g., isopropoxymethyl in ).
- Acid Dissociation Constant (pKa) : Predicted pKa values for pyrazole derivatives range from 1.72–2.50, influenced by electron-withdrawing fluorine atoms .
Biological Activity
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the synthesis, biological investigations, and potential therapeutic applications of this compound, highlighting its mechanisms of action and efficacy against various biological targets.
Biological Activity Overview
The biological activity of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole has been evaluated in several studies, demonstrating a range of pharmacological effects:
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, the compound has shown effective scavenging activity against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl), which is crucial for mitigating oxidative stress-related diseases .
Anti-Diabetic Effects
The compound has been tested for its inhibitory effects on key enzymes involved in carbohydrate metabolism. Specifically, it demonstrated potent inhibition of α-amylase and α-glucosidase, which are critical targets for managing diabetes mellitus . The IC50 values reported for these activities are comparable to established anti-diabetic agents.
Anti-Inflammatory Properties
In vitro studies have revealed that 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, suggesting its potential as an anti-inflammatory agent . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory disorders.
Neuroprotective Effects
The neuroprotective potential of pyrazole compounds has been explored in models of neurodegenerative diseases. Studies indicate that 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole may enhance calcium signaling in neurons, which is vital for maintaining neuronal health and function . This activity could be beneficial in conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives similar to 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole:
- Study on Antioxidant Activity : A series of pyrazole derivatives were synthesized and screened for their DPPH scavenging activity. The most potent derivatives exhibited IC50 values significantly lower than that of standard antioxidants .
- Diabetes Management : A comparative study showed that certain pyrazole analogs inhibited α-glucosidase with IC50 values ranging from 30 to 50 µM. The specific derivative containing the difluoroethyl group was among the most effective .
- Inflammation Models : In vivo models demonstrated that administration of pyrazole derivatives resulted in reduced paw edema in carrageenan-induced inflammation models, indicating their potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole?
- Methodology :
- Cyclocondensation : Start with ethyl acetoacetate and hydrazine derivatives to form the pyrazole core. Substituents can be introduced via alkylation or nucleophilic substitution. For example, the ethoxymethyl group at position 5 can be synthesized by reacting a hydroxymethyl intermediate with ethyl iodide in the presence of a base (e.g., NaH) .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl/alkyl groups. For example, use Pd(PPh₃)₄ with boronic acids in degassed DMF/water under inert conditions .
Q. How can the purity and structural integrity of this compound be verified?
- Methodology :
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration and coupling patterns. For example, the difluoroethyl group shows characteristic splitting (e.g., triplet of triplets near δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for C₈H₁₁F₂N₂O: 198.08 g/mol) .
- X-ray Crystallography : Single-crystal analysis for absolute configuration confirmation (if crystals are obtainable) .
Q. What are the critical physical properties (e.g., solubility, stability) to consider during experimental design?
- Methodology :
- Solubility : Test in DMSO, ethanol, and dichloromethane. Pyrazole derivatives often exhibit moderate polarity, favoring organic solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Difluoroethyl groups may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. What strategies are effective for regioselective introduction of the ethoxymethyl group at the 5-position?
- Methodology :
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate position 5, followed by quenching with chloromethyl ethyl ether .
- Mitsunobu Reaction : Convert a 5-hydroxymethyl intermediate to ethoxymethyl using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF .
Q. How does the electronic environment of substituents influence reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing difluoroethyl group at N-1 reduces electron density at position 5, favoring oxidative addition in Pd-catalyzed reactions .
- Steric Maps : Molecular modeling (e.g., Spartan) to assess steric hindrance from the ethoxymethyl group, which may slow coupling at position 4 .
Q. What computational methods predict the compound’s biological activity (e.g., tubulin inhibition)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with tubulin PDB ID 1SA0 to simulate binding. The ethoxymethyl group may occupy hydrophobic pockets, while difluoroethyl enhances membrane permeability .
- QSAR Models : Train models with pyrazole derivatives’ IC₅₀ data to correlate substituent parameters (e.g., logP, molar refractivity) with activity .
Q. How can structural modifications enhance metabolic stability for in vivo studies?
- Methodology :
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₂F₂-ethyl) to slow CYP450-mediated oxidation .
- Prodrug Design : Introduce ester moieties (e.g., acetylated ethoxymethyl) for controlled release in plasma .
Contradictions and Limitations
- Synthetic Yield Variability : Pd-catalyzed cross-coupling ( ) may yield 60–80% under optimal conditions, but competing side reactions (e.g., homocoupling) require rigorous exclusion of oxygen .
- Biological Activity : While pyrazole derivatives show anticancer potential ( ), the ethoxymethyl group’s impact on cytotoxicity remains understudied. Comparative assays with 5-methyl analogs are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
